5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine
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Overview
Description
5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with 1,3-diketones or their equivalents. For 5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine, a common synthetic route involves the condensation of 1-methyl-3-pyrazolecarboxaldehyde with an appropriate amine under acidic or basic conditions . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of pyrazole derivatives may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its role as an androgen receptor antagonist in prostate cancer therapy.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, inhibiting its activity and thereby reducing the proliferation of prostate cancer cells . The compound may also interact with enzymes involved in the biosynthesis of essential biomolecules in parasites, contributing to its antileishmanial and antimalarial effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar pharmacological properties.
2-(5-methyl-1H-pyrazol-1-yl)acetamide: Another pyrazole derivative used as an androgen receptor antagonist.
Uniqueness
5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways .
Properties
Molecular Formula |
C13H21N5 |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
5-methyl-1-(2-methylpropyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-10(2)9-18-11(3)7-13(16-18)14-8-12-5-6-17(4)15-12/h5-7,10H,8-9H2,1-4H3,(H,14,16) |
InChI Key |
QKEFSEGICQMPNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)NCC2=NN(C=C2)C |
Origin of Product |
United States |
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